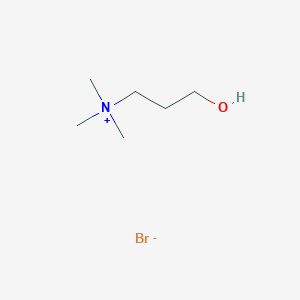
3-Hydroxy-N,N,N-trimethylpropan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N,N,N-trimethylpropan-1-aminium bromide is a quaternary ammonium compound with various applications in organic chemistry and industry. It is known for its role in the synthesis of hydrophilic-hydrophobic block copolymers and as a surfactant in the creation of ultrathin nano scrolls .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,N-trimethylpropan-1-aminium bromide typically involves the reaction of 3-bromopropylamine with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N,N,N-trimethylpropan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents like water or methanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .
Scientific Research Applications
3-Hydroxy-N,N,N-trimethylpropan-1-aminium bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-N,N,N-trimethylpropan-1-aminium bromide involves its interaction with various molecular targets. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and cell membranes, affecting their function and structure . This interaction can influence ion transport and membrane stability, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Trimethylammoniumpropyl)hexadecyldimethylammonium dibromide
- N-(3-Trimethylammoniumpropyl)octadecylammonium dibromide
- 3-Hydroxy-N,N,N-trimethylpropan-1-aminium chloride
Uniqueness
3-Hydroxy-N,N,N-trimethylpropan-1-aminium bromide is unique due to its specific structure, which combines a quaternary ammonium group with a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and makes it versatile in various applications .
Properties
CAS No. |
61063-30-7 |
|---|---|
Molecular Formula |
C6H16BrNO |
Molecular Weight |
198.10 g/mol |
IUPAC Name |
3-hydroxypropyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C6H16NO.BrH/c1-7(2,3)5-4-6-8;/h8H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VBASOUJLQDTKRT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















